molecular formula C17H11N3O2S2 B2616217 N-(4-(furan-2-yl)thiazol-2-yl)-2-phenylthiazole-4-carboxamide CAS No. 1207039-39-1

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenylthiazole-4-carboxamide

Cat. No. B2616217
CAS RN: 1207039-39-1
M. Wt: 353.41
InChI Key: QKCUZBQZDJODLN-UHFFFAOYSA-N
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Description

“N-(4-(furan-2-yl)thiazol-2-yl)-2-phenylthiazole-4-carboxamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, two thiazole rings, and a phenyl ring . It’s likely that this compound could have interesting biological activities, given the presence of these functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and IR spectroscopy, as well as elemental analysis, are often used to confirm the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Thiazoles, for example, are known to participate in a variety of reactions, including nucleophilic substitutions and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the biological activity of thiazole derivatives can be greatly influenced by the substituents on the thiazole ring . Therefore, it can be inferred that this compound may interact with its targets through the furan and phenyl groups present in its structure.

Biochemical Pathways

Thiazole derivatives have been reported to possess various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring , suggesting that the compound’s action may be influenced by its chemical environment.

Future Directions

The future research directions for this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S2/c21-15(13-10-23-16(18-13)11-5-2-1-3-6-11)20-17-19-12(9-24-17)14-7-4-8-22-14/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCUZBQZDJODLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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